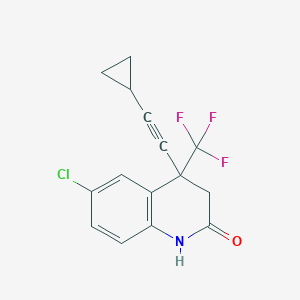

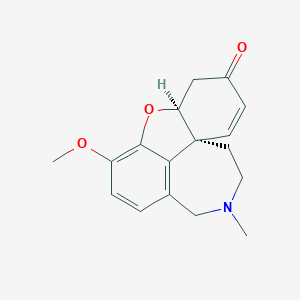

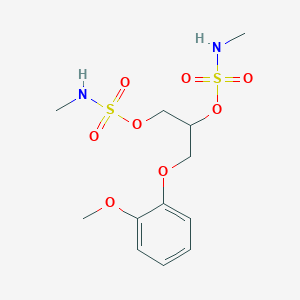

![molecular formula C27H24BrN3O2 B154700 2-[2-(5-溴-1H-吲哚-3-基)乙基]-3-[3-(1-甲基乙氧基)苯基]-4-(3H)-喹唑啉酮 CAS No. 133040-77-4](/img/structure/B154700.png)

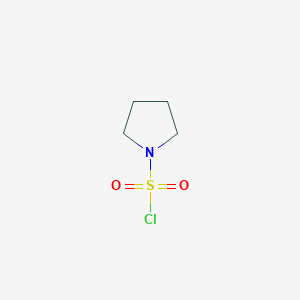

2-[2-(5-溴-1H-吲哚-3-基)乙基]-3-[3-(1-甲基乙氧基)苯基]-4-(3H)-喹唑啉酮

描述

The compound 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone is a structurally novel series of non-peptide cholecystokinin B receptor ligands. It represents a significant advancement in the field of receptor ligand chemistry, particularly due to its potential pharmacological applications. The compound's design is inspired by asperlicin, a selective CCK-A receptor antagonist, and aims to explore the conformational flexibility of the pharmacophore of the natural product .

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been extensively studied. For instance, 6-bromo-2,3-disubstituted 4(3H)-quinazolinones have been synthesized through the treatment of 4-quinazolinones with phosphorus pentasulfide to yield corresponding thiones. Additionally, reactions with hydroxylamine hydrochloride and various halides or chlorides have been employed to produce ethers, esters, and sulfonates, respectively . Another approach involves a one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines, catalyzed by KAl(SO4)2·12H2O under microwave irradiation and solvent-free conditions . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been analyzed using various techniques, including X-ray crystallography. The X-ray crystal structure of a related compound showed an extended conformation with antiperiplanar arrangement of the heteroaromatic rings. This structural information is crucial for understanding the conformational preferences and spatial relationships within the molecule, which are important for receptor binding activity .

Chemical Reactions Analysis

Quinazolinone derivatives exhibit a range of chemical reactivities, including the ability to form fluorescent derivatives when reacted with carboxylic acids under specific conditions . This reactivity is significant for applications in high-performance liquid chromatography and other analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the introduction of methoxy groups at positions 6 and 7 on the quinazolinone ring system has been associated with increased hypolipidemic activity. The presence of substituents at the 2 and 3 positions also affects the compound's lipophilicity and absorption, which are important for its pharmacological profile . The electronic properties, including electrostatic potential and nonlinear optical properties, have been studied using quantum chemical calculations, providing insights into the molecular stability and interactions .

科学研究应用

受体配体应用

2-[2-(5-溴-1H-吲哚-3-基)乙基]-3-[3-(1-甲基乙氧基)苯基]-4-(3H)-喹唑啉酮因其作为受体配体的应用而受到研究,特别是与胆囊收缩素 B 受体有关。研究表明,该化合物及其类似物代表了一系列新的非肽类胆囊收缩素 B 受体配体,表明其在受体-配体相互作用和信号通路研究中的潜在应用 (Yu 等,1992)。

细胞毒性和抗病毒活性

该化合物已以各种形式合成并评估了其细胞毒性和抗病毒活性。例如,衍生物对肾癌细胞系表现出良好的细胞毒性,对 HIV-1 具有中等活性,表明其在癌症和病毒研究中的潜在用途 (Gürsoy & Karalı, 2003)。此外,对 6-溴-2,3-二取代-4(3H)-喹唑啉酮(一组相关化合物)的研究揭示了对痘苗病毒等病毒的显着抗病毒活性,进一步强调了这些化合物在抗病毒药物开发中的潜力 (Dinakaran 等,2003)。

生物膜抑制

该化合物的新的 4(3H)-喹唑啉酮基氨基嘧啶衍生物已被合成并测试了其抑制细菌中生物膜形成的能力,例如耐甲氧西林金黄色葡萄球菌 (MRSA)。这表明这些化合物在解决生物膜相关感染和抗生素耐药性方面的潜在应用 (Rasapalli 等,2020)。

抗菌和抗真菌应用

该化合物的各种衍生物已被合成并评估了其抗菌和抗真菌活性。研究表明,某些合成的化合物表现出显着的抗菌活性,表明其在开发新的抗菌剂中的可能用途 (Patel & Patel, 2010)。

抗炎和镇痛特性

对 2-[2-(5-溴-1H-吲哚-3-基)乙基]-3-[3-(1-甲基乙氧基)苯基]-4-(3H)-喹唑啉酮衍生物的研究还显示出有希望的抗炎和镇痛特性。这表明它们在开发治疗疼痛和炎症的新药方面的潜力 (Daidone 等,1994)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUECXUACQOYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927914 | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone | |

CAS RN |

133040-77-4 | |

| Record name | LY 225910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?

A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

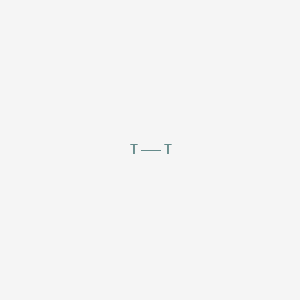

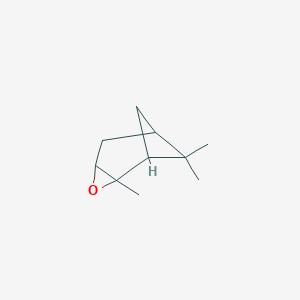

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)